Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate
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Overview
Description
Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate is an organic compound with the molecular formula C13H19NO3S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is notable for its unique structure, which includes a thiophene ring, a butyl chain, and a carbamate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate typically involves the reaction of thiophene derivatives with tert-butyl carbamate under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The specific conditions and reagents used can vary, but the general approach involves the use of commercially available starting materials and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with aromatic residues in target proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate: Similar structure but with a quinazolinone moiety.
Tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate: Contains a furan ring instead of a thiophene ring.
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Features a piperidine ring and an oxadiazole moiety.
Uniqueness
Tert-butyl (4-oxo-4-(thiophen-3-yl)butyl)carbamate is unique due to its specific combination of a thiophene ring, a butyl chain, and a carbamate group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
tert-butyl N-(4-oxo-4-thiophen-3-ylbutyl)carbamate |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,3)17-12(16)14-7-4-5-11(15)10-6-8-18-9-10/h6,8-9H,4-5,7H2,1-3H3,(H,14,16) |
InChI Key |
VKEUYBZXTIOBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CSC=C1 |
Origin of Product |
United States |
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